6-Oxononanoic acid
Overview
Description
6-Oxononanoic acid is an oxo carboxylic acid . It has the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . The IUPAC name for this compound is also 6-oxononanoic acid .
Synthesis Analysis
The synthesis of 6-Oxononanoic acid involves oxidation reactions . One method involves the reaction with oxygen and copper dichloride in acetic acid at 80°C for 6 hours .
Molecular Structure Analysis
The InChI code for 6-Oxononanoic acid is 1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12)
. The Canonical SMILES structure is CCCC(=O)CCCCC(=O)O
.
Physical And Chemical Properties Analysis
6-Oxononanoic acid has a density of 1.0±0.1 g/cm³ . Its boiling point is 323.8±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 62.2±6.0 kJ/mol . The flash point is 163.8±19.7 °C . The index of refraction is 1.450 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .
Scientific Research Applications
Aromatic Potential in Winemaking
6-Oxononanoic acid, identified as 4-oxononanoic acid in studies, has been linked to the aromatic potential of Bordeaux grape cultivars. It is a chemical marker of dried/cooked fruits nuances in must and wine. Its biotransformation into γ-nonalactone by yeast during alcoholic fermentation has been demonstrated, indicating its role in influencing the aroma profile of wines. This discovery highlights the compound's significance in the winemaking process, particularly in contributing to the unique flavors of specific grape varieties (de Ferron et al., 2020).
Metabolic Effects in Liver Function
Research on 9-oxononanoic acid, a closely related compound, indicates its impact on hepatic lipid metabolism. In a study involving rats, the administration of 9-oxononanoic acid led to a significant reduction in the de novo synthesis of fatty acids in the liver. This finding suggests potential applications of similar compounds in studying and possibly managing metabolic processes related to liver function and lipid metabolism (Minamoto et al., 1988).
properties
IUPAC Name |
6-oxononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPWIWDPJRIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961686 | |
Record name | 6-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxononanoic acid | |
CAS RN |
4144-58-5 | |
Record name | 6-Oxononanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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